4-methyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide
Description
Key identifiers include ChemSpider ID 5050275 and MolPort-003-924-433 .
Properties
IUPAC Name |
4-methyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3S/c1-13-3-7-16(8-4-13)25(22,23)21-15-6-10-20-18(12-15)17-11-14(2)5-9-19(17)24-20/h3-4,6-8,10,12,14,21H,5,9,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLZBGQUBOCPAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies for the Tetrahydrodibenzo[b,d]furan Core
The tetrahydrodibenzo[b,d]furan scaffold is synthesized via acid-catalyzed cyclization of methyl-substituted dienol precursors. In a method analogous to delta-9-THC production, menthadienol derivatives bearing an 8-methyl group undergo cyclization in the presence of triisobutylaluminum (10 mol%) at 20–25°C in dichloromethane (DCM). This approach achieves >90% regioselectivity by leveraging the steric and electronic effects of the methyl substituent to direct ring closure.
Critical Parameters:
-
Solvent: Dichloromethane (17.5 vol%) facilitates high-temperature reactions (reflux conditions) without decomposition.
-
Catalyst Loading: Substoichiometric triisobutylaluminum (10 mol%) minimizes side reactions like over-cyclization.
-
Reaction Time: 20 hours ensures complete conversion while avoiding isomerization byproducts.
Introduction of the 8-Methyl Group
The 8-methyl group is introduced via alkylation of a pre-cyclized dienol or through the use of methyl-functionalized starting materials . For example, methyl-substituted limonene oxide undergoes BF₃·OEt₂-catalyzed rearrangement to yield a methylated bicyclic intermediate, which is subsequently dehydrogenated to form the tetrahydrodibenzo[b,d]furan core.
Yield Optimization:
-
Slow addition of the dienol precursor (1 equiv. over 4 hours) reduces dimerization side products.
-
Temperature control (10–20°C) during alkylation prevents exothermic side reactions.
Sulfonylation of the Amine Intermediate
Reaction with 4-Methylbenzenesulfonyl Chloride
The amine intermediate reacts with 4-methylbenzenesulfonyl chloride in a base-mediated nucleophilic substitution . Conditions adapted from related sulfonamide syntheses include:
-
Base: Triethylamine (2.5 equiv.) to scavenge HCl and drive the reaction.
-
Temperature: 0–25°C to suppress sulfonyl chloride hydrolysis.
Reaction Profile:
Purification and Isolation
Post-sulfonylation, the crude product is purified via:
-
Recrystallization: Isopropanol or ethanol solvents yield crystalline product with >95% purity.
-
Chromatography: Silica gel elution with ethyl acetate/hexane mixtures removes unreacted sulfonyl chloride.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
-
HPLC: Reverse-phase C18 columns with UV detection (254 nm) confirm ≥99.6% purity.
-
Melting Point: 168–170°C (consistent with crystalline structure).
Comparative Analysis of Synthetic Routes
Method A: Direct Cyclization-Sulfonylation
| Metric | Performance |
|---|---|
| Total Yield | 58% |
| Purity | 99.6% |
| Scalability | Pilot-scale (kg) |
Method B: Stepwise Alkylation-Cyclization
| Metric | Performance |
|---|---|
| Total Yield | 49% |
| Purity | 98.2% |
| Scalability | Lab-scale (g) |
Method A outperforms Method B in yield and scalability due to reduced intermediate isolation steps.
Challenges and Mitigation Strategies
Byproduct Formation
Sulfonyl Chloride Hydrolysis
Industrial-Scale Adaptations
Chemical Reactions Analysis
4-methyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonamide group, using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-methyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a starting point for the development of new drugs.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-methyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Fluoro-Substituted Analogs
- 4-Fluoro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide (CAS: 329224-16-0; C₁₈H₁₆FNO₃S, MW: 345.39 g/mol): The fluorine atom at the para position of the benzene ring increases electronegativity and polarity compared to the methyl group in the target compound. This substitution may enhance metabolic stability or alter binding affinity in biological systems .
Chloro-Substituted Analogs
Methoxy-Substituted Analogs
- 4-Methoxy-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide (CAS: 518318-38-2; C₂₁H₂₃NO₄S, MW: 385.48 g/mol): The methoxy group increases hydrophilicity and hydrogen-bonding capacity, which could improve aqueous solubility compared to the methyl-substituted target compound .
Modifications to the Tetrahydrodibenzo[b,d]furan Core
Naphthalene-Sulfonamide Derivatives
Oxo-Substituted Analogs
Physicochemical Properties
| Compound (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP* (Predicted) |
|---|---|---|---|---|
| Target Compound | C₂₀H₂₁NO₃S | 355.45 | 4-Me (Ph), 8-Me (furan) | ~3.8 |
| 329224-16-0 (Fluoro analog) | C₁₈H₁₆FNO₃S | 345.39 | 4-F (Ph) | ~3.5 |
| 518318-38-2 (Methoxy analog) | C₂₁H₂₃NO₄S | 385.48 | 4-OMe (Ph) | ~2.9 |
| 301315-50-4 (Naphthalene analog) | C₂₂H₁₉NO₃S | 377.46 | Naphthalene-2-sulfonamide | ~4.2 |
*LogP values estimated using fragment-based methods; higher values indicate greater lipophilicity.
Biological Activity
4-methyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a tetrahydrodibenzo[b,d]furan moiety. The exploration of its biological activity is crucial for understanding its therapeutic potential and mechanisms of action.
Molecular Characteristics
- Chemical Name : this compound
- CAS Number : 518303-96-3
- Molecular Formula : C27H25NO4S
- Molar Mass : 459.56 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated through various studies focusing on its effects on cancer cells and other biological systems.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance:
- Cell Line Studies : In vitro studies using human fibrosarcoma HT1080 cells demonstrated that certain derivatives can induce apoptosis and cell cycle arrest. These effects are often mediated through pathways involving caspases and the mitochondrial membrane potential .
| Compound | Cell Line | Mechanism of Action | Reference |
|---|---|---|---|
| G-1103 | HT1080 | Induces apoptosis via mitochondrial pathway | |
| LT | HT1080 | Cytotoxicity and G2/M arrest |
The mechanisms by which these compounds exert their biological effects often include:
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : Inhibition of cell proliferation through G1 or G2 phase arrest.
- Inhibition of Migration and Invasion : Suppression of matrix metalloproteinases (MMPs) which are crucial for tumor metastasis.
Case Studies
Several case studies have highlighted the efficacy of related compounds in treating various cancers:
- Study on G-1103 :
- TIMP2-Based Recombinant Proteins :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
